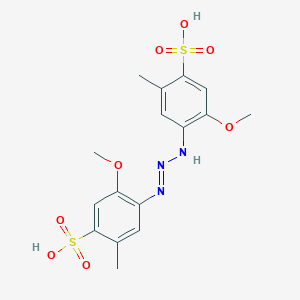

4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid

概要

説明

4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) is a complex organic compound known for its unique structural properties and applications in various fields. This compound is often found in samples of FD&C Red No. 40, a commonly used food dye . It is synthesized through a diazotization reaction involving cresidine sulfonic acid .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) involves the diazotization of cresidine sulfonic acid. The process begins with the diazotization of cresidine sulfonic acid in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with undiazotized cresidine sulfonic acid in the presence of sodium acetate .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. High-pressure liquid chromatography (HPLC) is often used to ensure the purity and quality of the final product .

化学反応の分析

Side Reactions and Byproducts

Competing pathways during synthesis produce structurally distinct impurities:

Dinaphthyl Ether Formation

-

Conditions : Elevated temperatures (>25°C), prolonged reaction times.

-

Mechanism : Oxidative coupling of naphthol intermediates generates ether-linked dimers.

-

Impact : Reduces dye purity; requires stringent temperature control .

Incomplete Diazotization

-

Detection : Starch-iodide paper confirms excess nitrite.

-

Mitigation : Supplemental NaNO₂ ensures complete diazotization .

Reaction Optimization Parameters

Industrial protocols emphasize the following controls:

| Parameter | Optimal Range | Deviation Effects |

|---|---|---|

| Temperature | 0–5°C (diazotization) | Higher temps accelerate diazonium salt decomposition. |

| pH | 8.3–8.8 (coupling) | Acidic pH promotes triazene hydrolysis to aryl amines. |

| Stoichiometry | 1:1 diazo/coupling agent | Excess diazo compound leads to polysubstitution. |

Analytical Characterization

Post-reaction mixtures are analyzed using:

Ultrafiltration

Chromatography

Decolorization

Stability Under Processing Conditions

DMMA degrades under specific industrial treatments:

| Condition | Effect | Mechanism |

|---|---|---|

| Heat (70–75°C) | Partial decomposition to sulfonic acids | Thermal cleavage of diazoamino linkage. |

| Strong Acid (pH < 3) | Hydrolysis to 5-methoxy-2-methylsulfanilic acid | Protonation of diazo group induces fission. |

Comparative Reactivity with Analogues

DMMA’s methyl and methoxy substituents differentiate its behavior from simpler triazenes:

| Compound | Reactivity with Nucleophiles | Thermal Stability |

|---|---|---|

| DMMA | Moderate (steric hindrance) | High (>100°C) |

| 4,4'-(Diazoamino)dibenzenesulfonate | High | Low (decomposes at 60°C) |

科学的研究の応用

4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) is a complex organic compound with several scientific research applications. It is known for its unique structural properties and applications in various fields. This compound is often found in samples of FD&C Red No. 40, a commonly used food dye .

Scientific Research Applications

This compound) has applications in:

- Chemistry It is used in the synthesis of various organic compounds and as a reagent in analytical chemistry.

- Biology The compound is used in biological assays to study enzyme activities and protein interactions.

- Industry The compound is used in the production of dyes and pigments, particularly in the food industry.

Chemical Reactions

This compound) undergoes various chemical reactions:

- Oxidation This compound can be oxidized under specific conditions to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can convert the diazo group into amines. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

- Substitution The compound can undergo substitution reactions, particularly in the presence of nucleophiles. Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines.

Related Compounds

- 4,4’-(Diazoamino)bis(5-methoxybenzenesulfonic acid) Similar structure but lacks the methyl group.

- 4,4’-(Diazoamino)bis(2-methylbenzenesulfonic acid) Similar structure but lacks the methoxy group.

作用機序

The mechanism of action of 4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) involves its interaction with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction is crucial for its applications in biological assays and drug development.

類似化合物との比較

Similar Compounds

4,4’-(Diazoamino)bis(5-methoxybenzenesulfonic acid): Similar structure but lacks the methyl group.

4,4’-(Diazoamino)bis(2-methylbenzenesulfonic acid): Similar structure but lacks the methoxy group.

Uniqueness

4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical properties and reactivity. These functional groups enhance its solubility and stability, making it more suitable for various applications compared to its analogs.

生物活性

4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical formula:

- Molecular Formula : CHNOS

- CAS Number : 60112-02-9

Structural Characteristics

The compound features a diazo group and sulfonic acid moieties, which may contribute to its reactivity and biological effects. Its structural complexity allows for various interactions with biological macromolecules.

- Antimicrobial Activity : Research indicates that compounds similar to this compound) exhibit significant antibacterial and antifungal properties. The presence of the diazo group may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : Preliminary studies suggest that the compound could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Data Table: Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound) against common pathogens. The results indicated that the compound exhibited notable activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound effectively reduced oxidative stress in human cell lines exposed to hydrogen peroxide. The reduction in malondialdehyde (MDA) levels suggested a protective role against lipid peroxidation.

Case Study 3: Anti-inflammatory Mechanism Exploration

Research involving animal models indicated that administration of the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

特性

IUPAC Name |

5-methoxy-4-[2-(2-methoxy-5-methyl-4-sulfophenyl)iminohydrazinyl]-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O8S2/c1-9-5-11(13(26-3)7-15(9)28(20,21)22)17-19-18-12-6-10(2)16(29(23,24)25)8-14(12)27-4/h5-8H,1-4H3,(H,17,18)(H,20,21,22)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJUDVMRBQVVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)OC)NN=NC2=C(C=C(C(=C2)C)S(=O)(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604180 | |

| Record name | 4,4'-[(1E)-Triaz-1-ene-1,3-diyl]bis(5-methoxy-2-methylbenzene-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60112-02-9 | |

| Record name | 4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060112029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-[(1E)-Triaz-1-ene-1,3-diyl]bis(5-methoxy-2-methylbenzene-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(DIAZOAMINO)BIS(5-METHOXY-2-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB4S3Q64OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。